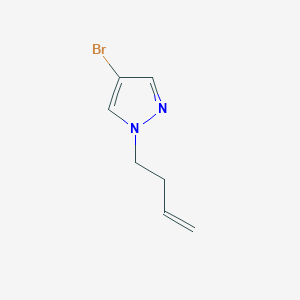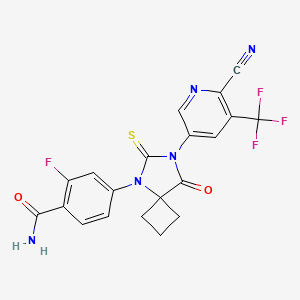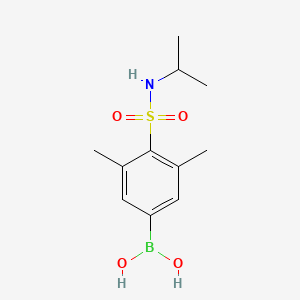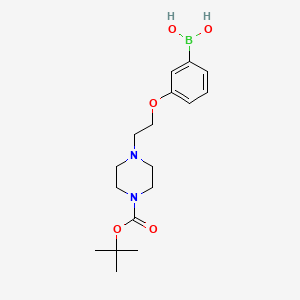
2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one
Übersicht
Beschreibung
2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one, commonly referred to as AMP or AMP1, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of phthalazine, a heterocyclic compound known for its antioxidant, anti-inflammatory, and anti-cancer properties. AMP is a versatile compound that can be used as an intermediate in organic synthesis, a fluorescent probe, and a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis Advancements
4-Aminophthalazin-1(2H)-ones (APOs) are heterocyclic compounds with a variety of biological activities. Traditional synthesis methods for these compounds are complex and lack regioselective substituent introduction. Recent research has focused on palladium-catalyzed cross-coupling with isocyanide insertion, offering a more straightforward approach to produce diversely substituted APOs, including derivatives of 2-(2-aminoethyl)-4-methylphthalazin-1(2H)-one. This method shows advantages over classical methods in terms of efficiency and diversity in the resulting compounds (Vlaar et al., 2013).
Herbicidal Applications
A series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives, closely related to this compound, were designed and synthesized as acetohydroxyacid synthase (AHAS) inhibitors. These compounds exhibited promising enzyme inhibition activity, comparable to known herbicides, and displayed high herbicidal activities against various weeds (Li et al., 2006).
Anticonvulsant Activity
Compounds related to this compound, specifically 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones, have been synthesized and evaluated for anticonvulsant activity. These derivatives showed significant activity against audiogenic seizures in animal models, with some compounds being more active than established noncompetitive AMPA receptor antagonists (Grasso et al., 2000).
Polymer Science
In the field of polymer science, phthalazinone derivatives, including this compound, have been used to synthesize novel polyamides. These polymers are characterized by their solubility in various solvents and high thermal stability, making them suitable for advanced material applications (Cheng et al., 2002).
Antimicrobial Activity
Some derivatives of phthalazin-1(2H)-one have shown notable antimicrobial activity. A study synthesized various polysubstituted phthalazinone derivatives, which were then tested against pathogenic yeasts and filamentous fungi, revealing substantial antifungal properties (Derita et al., 2013).
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-4-methylphthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-9-4-2-3-5-10(9)11(15)14(13-8)7-6-12/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCZUIBKPMIARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1531966.png)







![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)
![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)

![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)
![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)

